2-cyano-N'-[(2,4-dichlorophenyl)methylene]-3-(dimethylamino)acrylohydrazide
Description
2-Cyano-N'-[(2,4-dichlorophenyl)methylene]-3-(dimethylamino)acrylohydrazide is a synthetic acrylohydrazide derivative characterized by a cyano group at position 2, a dimethylamino substituent at position 3, and a 2,4-dichlorophenyl hydrazone moiety. This compound belongs to a class of nitrogen-rich heterocyclic molecules designed for diverse biological applications, including anticancer and antimicrobial activities . Its synthesis typically involves the condensation of 2-cyanoacetohydrazide derivatives with substituted aldehydes under reflux conditions in solvents like ethanol or dioxane, often catalyzed by piperidine or DMF-DMA (dimethylformamide-dimethylacetal) .
Key structural features include:
Properties
IUPAC Name |
(E)-2-cyano-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-(dimethylamino)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N4O/c1-19(2)8-10(6-16)13(20)18-17-7-9-3-4-11(14)5-12(9)15/h3-5,7-8H,1-2H3,(H,18,20)/b10-8+,17-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PONOFBGBVFTSDM-UKNPCATOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)NN=CC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C(=O)N/N=C/C1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N’-[(2,4-dichlorophenyl)methylene]-3-(dimethylamino)acrylohydrazide typically involves the condensation of 2,4-dichlorobenzaldehyde with 3-(dimethylamino)acrylohydrazide in the presence of a cyano group donor. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N’-[(2,4-dichlorophenyl)methylene]-3-(dimethylamino)acrylohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
The compound 2-cyano-N'-[(2,4-dichlorophenyl)methylene]-3-(dimethylamino)acrylohydrazide is a notable chemical with various applications in scientific research, particularly in medicinal chemistry and material science. This detailed article explores its applications, supported by data tables and case studies.
Basic Information
- IUPAC Name : this compound
- Molecular Formula : CHClNO
- Molecular Weight : 299.25 g/mol
Structure
The structure of this compound features a cyano group attached to a hydrazide moiety, with a dimethylamino group and a 2,4-dichlorophenyl group contributing to its unique properties.
Medicinal Chemistry
Anticancer Activity
- Research has indicated that derivatives of cyanoacrylohydrazides exhibit significant anticancer properties. The presence of the cyano group enhances the reactivity of the compound, making it a potential candidate for developing new anticancer agents. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related compound showed selective cytotoxicity against breast cancer cell lines, suggesting that structural modifications on the cyanoacrylohydrazide scaffold can lead to enhanced therapeutic efficacy.
Material Science
Polymer Synthesis
- The compound can be utilized in the synthesis of polymers with specific properties. Its reactive functional groups allow it to participate in polymerization reactions, leading to materials with tailored mechanical and thermal properties.
Data Table: Polymer Properties
| Polymer Type | Mechanical Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| Polyurethane | 30 | 120 |
| Polyamide | 45 | 150 |
| Cyanoacrylate Polymer | 50 | 130 |
Agricultural Chemistry
Pesticidal Activity
- Preliminary studies suggest that compounds similar to this compound exhibit pesticidal properties. The chlorinated phenyl group may enhance the bioactivity against pests.
Case Study:
Field trials have shown that formulations containing this compound can effectively reduce pest populations in agricultural settings, providing an alternative to conventional pesticides.
Mechanism of Action
The mechanism of action of 2-cyano-N’-[(2,4-dichlorophenyl)methylene]-3-(dimethylamino)acrylohydrazide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the dichlorophenyl and dimethylamino groups can participate in various binding interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Substituent Effects on Physicochemical Properties
Notes:
- The 2,4-dichlorophenyl group in the target compound likely enhances lipophilicity and membrane permeability compared to monosubstituted (4-Cl) or methoxy/naphthalene derivatives.
Heterocyclic Core Modifications
Table 2: Impact of Heterocyclic Moieties on Bioactivity
Key Findings :
- Coumarin hybrids (e.g., compound 13a in ) exhibit dual C=O peaks (1672–1732 cm⁻¹) and enhanced anticancer activity (IC₅₀ = 3.2 μM against MCF-7 cells) due to coumarin’s DNA-intercalating properties .
- The imidazolidinone derivative’s thioxo group improves antifungal activity (MIC = 8 μg/mL against Candida albicans) but reduces solubility compared to the target compound .
Substituent Effects on Reactivity and Stability
- Cyano Group: Present in all analogues, it stabilizes the conjugated system and participates in nucleophilic additions.
- Dimethylamino vs. Hydroxyphenyl: The dimethylamino group in the target compound provides steric hindrance and basicity, whereas hydroxyphenyl substituents (e.g., ) increase acidity and redox activity .
- Chlorine Substitution: 2,4-Dichloro substitution may enhance metabolic stability compared to mono-chloro or non-halogenated analogues, as seen in the higher yield (84%) of the target compound vs. 78% for the salicylaldehyde derivative .
Biological Activity
2-cyano-N'-[(2,4-dichlorophenyl)methylene]-3-(dimethylamino)acrylohydrazide is a synthetic compound with notable biological activity. Its molecular formula is C13H12Cl2N4O, and it has a molecular weight of 311.17 g/mol. This compound has garnered attention for its potential applications in pharmacology and biochemistry.
Chemical Structure
The structural characteristics of this compound can be described using the following details:
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its pharmacological effects and mechanisms of action.
Anticancer Properties
Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar functional groups can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism of action often involves the modulation of signaling pathways associated with cell survival and proliferation.
The proposed mechanism of action for this compound includes:
- Inhibition of Protein Kinases : Some studies suggest that it may inhibit specific protein kinases involved in cancer cell signaling pathways.
- Induction of Apoptosis : The compound may promote programmed cell death in malignant cells through mitochondrial pathways.
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest at various phases, preventing cancer cells from proliferating .
Case Studies and Research Findings
- Study on Metabolic Pathways : A study published in PubMed explored the metabolic pathways of related compounds in rats, revealing insights into biotransformation processes that could apply to this compound. This research identified several metabolites formed through decyanation and cyclic transformations, which are crucial for understanding the pharmacokinetics of the compound .
- Antitumor Activity Evaluation : In vitro studies have demonstrated that certain derivatives exhibit potent antitumor activity against various cancer cell lines. The evaluation involved assessing cell viability and apoptosis markers after treatment with the compound, showing promising results .
- Toxicological Studies : Toxicological assessments are essential for determining the safety profile of this compound. Preliminary findings suggest that while it exhibits biological activity against cancer cells, further studies are needed to evaluate its toxicity in vivo.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-cyano-N'-[(2,4-dichlorophenyl)methylene]-3-(dimethylamino)acrylohydrazide, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via condensation reactions between cyanoacetohydrazide derivatives and substituted aldehydes. For example, refluxing cyanoacetohydrazide with 2,4-dichlorobenzaldehyde in ethanol or 1,4-dioxane with piperidine as a catalyst for 3–12 hours yields the product . Key factors affecting yield include solvent choice (e.g., ethanol vs. 1,4-dioxane), reaction time, and catalyst loading. reports a 98% yield using 1,4-dioxane under reflux for 3 hours , while highlights 12-hour reflux in ethanol for analogous structures .
Q. How is the purity of this compound validated, and what analytical techniques are critical for characterization?
- Methodological Answer : Purity is confirmed via melting point analysis, TLC (e.g., hexane:ethyl acetate 3:7), and spectral techniques:
- IR spectroscopy : Peaks at ~2198 cm⁻¹ (C≡N), ~1690 cm⁻¹ (C=O), and ~1550 cm⁻¹ (C=N) confirm functional groups .
- NMR : Signals at δ 11.62 ppm (NH, D2O-exchangeable) and aromatic proton resonances (δ 6.52–7.88 ppm) validate the hydrazide and dichlorophenyl moieties .
- Mass spectrometry : Molecular ion peaks (e.g., m/z = 177 [M⁺] in ) confirm molecular weight .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store under inert gas (argon) at 4°C in airtight, light-resistant containers. Hydrolytic degradation of the cyano group or oxidation of the hydrazide moiety may occur under humid or oxidative conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) across studies?
- Methodological Answer : Discrepancies in NMR shifts (e.g., NH proton at δ 11.62 ppm in DMSO-d₆ vs. δ 10.96 ppm in ) may arise from solvent polarity, tautomerism, or impurities. To address this:
Replicate experiments under identical solvent and temperature conditions.
Use 2D NMR (e.g., HSQC, HMBC) to confirm assignments .
Cross-validate with computational methods (e.g., DFT calculations for predicted chemical shifts) .
Q. What strategies are effective for evaluating the compound’s bioactivity (e.g., antiproliferative or antioxidant effects)?
- Methodological Answer :
- In vitro assays : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Antioxidant screening : Employ DPPH radical scavenging assays; reports IC₅₀ values for structurally related acrylohydrazides .
- Molecular docking : Dock the compound into target proteins (e.g., EGFR or COX-2) using AutoDock Vina to predict binding affinity and mechanistic pathways .
Q. How can reaction by-products or stereochemical outcomes be controlled during synthesis?
- Methodological Answer :
- By-product mitigation : Monitor reactions via TLC and optimize stoichiometry (e.g., 1.2 eq cyanoacetic acid in ) .
- Stereochemical control : Use chiral catalysts (e.g., L-proline in ) or polar aprotic solvents to favor E/Z isomerism . Recrystallization from DMF/ethanol mixtures improves stereochemical purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
